molecular formula C8H8ClFO B091714 2-(Chloromethyl)-4-fluoro-1-methoxybenzene CAS No. 19415-40-8

2-(Chloromethyl)-4-fluoro-1-methoxybenzene

Cat. No.: B091714
CAS No.: 19415-40-8
M. Wt: 174.6 g/mol
InChI Key: FOTSHPRQKUKARE-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-4-fluoro-1-methoxybenzene is an organic compound with the molecular formula C8H8ClFO It is a derivative of benzene, where the benzene ring is substituted with a chloromethyl group at the second position, a fluorine atom at the fourth position, and a methoxy group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-4-fluoro-1-methoxybenzene typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-fluoro-1-methoxybenzene.

    Chloromethylation: The key step involves the introduction of the chloromethyl group. This can be achieved using chloromethyl methyl ether (CMME) in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl2) or aluminum chloride (AlCl3). The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.

    Reaction Conditions: The reaction is conducted at low temperatures (0-5°C) to control the reactivity and minimize side reactions. The product is then purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-4-fluoro-1-methoxybenzene undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group is highly reactive towards nucleophiles, leading to substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the chloromethyl group can yield the corresponding methyl derivative. This can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

    Nucleophilic Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of 4-fluoro-1-methoxybenzaldehyde or 4-fluoro-1-methoxybenzoic acid.

    Reduction: Formation of 2-methyl-4-fluoro-1-methoxybenzene.

Scientific Research Applications

2-(Chloromethyl)-4-fluoro-1-methoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for pharmaceuticals, agrochemicals, and dyes.

    Biology: Investigated for its potential biological activity. Derivatives of this compound are studied for their antimicrobial and anticancer properties.

    Medicine: Utilized in the development of new therapeutic agents. Its derivatives are explored for their efficacy in treating various diseases.

    Industry: Employed in the manufacture of specialty chemicals and materials. It is used in the production of polymers and resins with specific properties.

Mechanism of Action

The mechanism by which 2-(Chloromethyl)-4-fluoro-1-methoxybenzene exerts its effects depends on the specific application:

    Nucleophilic Substitution: The chloromethyl group acts as an electrophile, facilitating the attack by nucleophiles.

    Oxidation and Reduction: The compound undergoes redox reactions, altering its oxidation state and forming new functional groups.

    Biological Activity: The compound or its derivatives may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Chloromethyl)-4-fluorobenzene: Lacks the methoxy group, resulting in different reactivity and applications.

    2-(Chloromethyl)-1-methoxybenzene: Lacks the fluorine atom, affecting its chemical properties and biological activity.

    4-Fluoro-1-methoxybenzene: Lacks the chloromethyl group, making it less reactive towards nucleophiles.

Uniqueness

2-(Chloromethyl)-4-fluoro-1-methoxybenzene is unique due to the presence of both electron-withdrawing (fluorine) and electron-donating (methoxy) groups on the benzene ring. This combination influences its reactivity and makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2-(chloromethyl)-4-fluoro-1-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFO/c1-11-8-3-2-7(10)4-6(8)5-9/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOTSHPRQKUKARE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10307214
Record name 2-(chloromethyl)-4-fluoro-1-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10307214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19415-40-8
Record name 19415-40-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190370
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(chloromethyl)-4-fluoro-1-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10307214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Neat (5-Fluoro-2-methoxy-phenyl)-methanol (19.587 g, 1 equiv.) is added to neat SOCl2 (42.2 mL, 4.6 equiv.) at −78° C. under a nitrogen atmosphere and the solution is then allowed to warm to room temperature and stirred until evolution of gas ceases. An equivalent volume of anhydrous toluene is added to the flask and the solution heated to 60° C. On cooling, the reaction solution is poured onto ice water. The toluene layer is separated and dried (MgSO4) and the solvent removed under reduced pressure. The crude material is sublimed (60-80° C./0.05 mBarr) to give the title compound as a white solid (13.40 g, 61%). MW 174.60; C8H8ClFO; 1H NMR (CDCl3): 3.87 (s, 3H), 4.60 (s, 2H), 6.79-7.20 (m, 3H).
Quantity
19.587 g
Type
reactant
Reaction Step One
Name
Quantity
42.2 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
61%

Synthesis routes and methods II

Procedure details

19.0 g (0.12 mol) of (5-fluoro-2-methoxyphenyl)methanol are dissolved in 105 ml of dichloromethane. One drop of DMF is added, and 26.6 ml (0.37 mol) of thionyl chloride are then added slowly. The solution is stirred at RT for 2 hours and evaporated under reduced pressure. The residue is taken up in ethyl acetate, the mixture is cooled and admixed with water and then washed with saturated sodium bicarbonate solution and water, dried over magnesium sulphate and evaporated under reduced pressure.
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
105 mL
Type
solvent
Reaction Step One
Quantity
26.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Synthesis routes and methods III

Procedure details

Neat (5-Fluoro-2-methoxy-phenyl)-methanol (19.587 g, 1 equiv.) was added to neat SOCl2 (42.2 mL, 4.6 equiv.) at −78° C. under a nitrogen atmosphere and the solution was then allowed to warn to room temperature and stirred until evolution of gas had ceased. An equivalent volume of anhydrous toluene was added to the flask and the solution heated to 60° C. On cooling the reaction solution was poured onto ice water. The toluene layer was separated and dried (MgSO4) and the solvent removed under reduced pressure. The crude material was sublimed (60-80° C./0.05 mBarr) to give the title compound as a white solid (13.40 g, 61%). 1H NMR (300 MHz, CDCl3): δ 3.87 (s, 3H), 4.60 (s, 2H), 6.79-7.20 (m, 3H).
Quantity
19.587 g
Type
reactant
Reaction Step One
Name
Quantity
42.2 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
61%

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